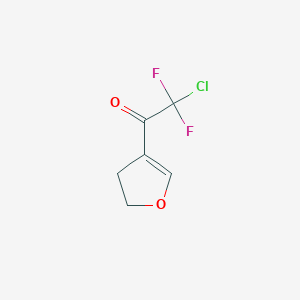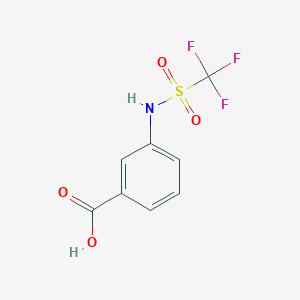
3-三氟甲磺酰胺苯甲酸
描述
3-Trifluoromethanesulfonamidobenzoic acid is a useful research compound. Its molecular formula is C8H6F3NO4S and its molecular weight is 269.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Trifluoromethanesulfonamidobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethanesulfonamidobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学研究中的荧光探针
3-三氟甲磺酰胺苯甲酸: 在荧光探针的设计和合成中起着至关重要的作用。这些探针对于通过荧光信号检测细胞内的生物分子或分子活性至关重要。 它们被设计成灵敏、选择性和无毒的,使其成为生物医学应用的理想选择,例如细胞过程的实时监测 .
环境监测
该化合物在荧光探针中的作用扩展到环境监测。 通过检测特定环境污染物和变化,这些探针可以提供宝贵的数据,用于评估污染水平和生态影响 .
食品安全分析
在食品行业,源自3-三氟甲磺酰胺苯甲酸 的荧光探针可以检测食品中是否有有害物质。 该应用确保了公众食用食品的安全和质量 .
生物正交化学的发展
该化合物用于生物正交化学,为荧光成像开发新的标记策略。 这包括合成四嗪功能化荧光探针,这些探针以其在生物成像应用中的快速动力学和优异特异性而闻名 .
分子设计策略
研究人员利用3-三氟甲磺酰胺苯甲酸 在分子设计策略中创建更有效的荧光探针。 这涉及四嗪缀合荧光团的制备和对修饰荧光团的不同猝灭机制的探索 .
荧光共振能量转移 (FRET) 技术
该化合物在 FRET 技术中发挥作用,FRET 技术被广泛应用于生命科学研究。 FRET 能够在活细胞中生理条件下对信号分子进行动态实时检测,为细胞通讯和功能提供见解 .
作用机制
Target of Action
It is known that sulfonamides, a class of compounds to which 3-trifluoromethanesulfonamidobenzoic acid belongs, generally target bacterial enzymes involved in folate metabolism .
Mode of Action
Sulfonamides, including 3-trifluoromethanesulfonamidobenzoic acid, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folate synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in the production of nucleic acids and proteins, inhibiting bacterial growth and replication .
Pharmacokinetics
It is known that benzoic acid, a component of 3-trifluoromethanesulfonamidobenzoic acid, is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and replication by interfering with the synthesis of folic acid, a crucial component for the production of nucleic acids and proteins .
Action Environment
It is known that the efficacy of sulfonamides can be affected by factors such as ph and the presence of paba in the environment .
生化分析
Biochemical Properties
3-Trifluoromethanesulfonamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, where 3-Trifluoromethanesulfonamidobenzoic acid acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes .
Additionally, 3-Trifluoromethanesulfonamidobenzoic acid interacts with proteins involved in signal transduction pathways, such as protein kinases. These interactions can modulate the activity of these proteins, influencing cellular responses to external stimuli .
Cellular Effects
3-Trifluoromethanesulfonamidobenzoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Trifluoromethanesulfonamidobenzoic acid can alter the phosphorylation state of key signaling proteins, thereby modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway .
In terms of gene expression, 3-Trifluoromethanesulfonamidobenzoic acid can influence the transcription of genes involved in metabolic processes and stress responses. This can lead to changes in cellular metabolism, affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of 3-Trifluoromethanesulfonamidobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-Trifluoromethanesulfonamidobenzoic acid binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction .
Furthermore, 3-Trifluoromethanesulfonamidobenzoic acid can activate or inhibit other enzymes involved in cellular signaling pathways. These interactions can lead to changes in the phosphorylation state of proteins, thereby modulating their activity and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Trifluoromethanesulfonamidobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Trifluoromethanesulfonamidobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods .
Long-term effects of 3-Trifluoromethanesulfonamidobenzoic acid on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity. The compound’s impact on cellular processes can vary depending on the duration of exposure and the concentration used .
Dosage Effects in Animal Models
The effects of 3-Trifluoromethanesulfonamidobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 3-Trifluoromethanesulfonamidobenzoic acid can exhibit toxic or adverse effects .
Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular processes. Beyond this threshold, increasing the dosage can lead to detrimental effects, including oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
3-Trifluoromethanesulfonamidobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .
One of the key metabolic pathways involving 3-Trifluoromethanesulfonamidobenzoic acid is the sulfur amino acid metabolism pathway. The compound can modulate the activity of enzymes involved in this pathway, leading to changes in the production and utilization of sulfur-containing metabolites .
Transport and Distribution
The transport and distribution of 3-Trifluoromethanesulfonamidobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments .
3-Trifluoromethanesulfonamidobenzoic acid can interact with transporters such as organic anion transporters and organic cation transporters, which play a role in its distribution within the body. These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Trifluoromethanesulfonamidobenzoic acid is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
For example, 3-Trifluoromethanesulfonamidobenzoic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity .
属性
IUPAC Name |
3-(trifluoromethylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZUSWXCOBYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

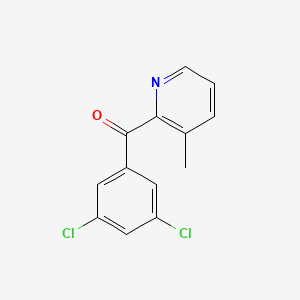
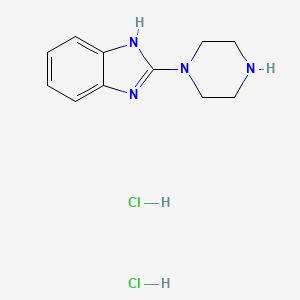
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
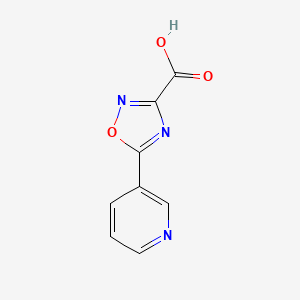

![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)
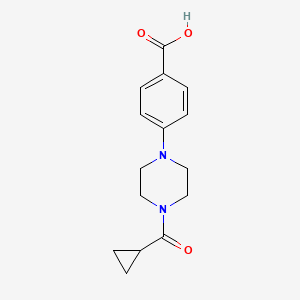
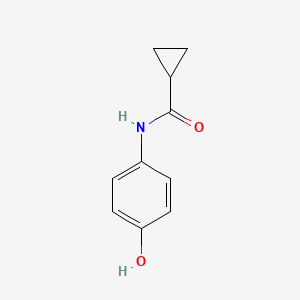
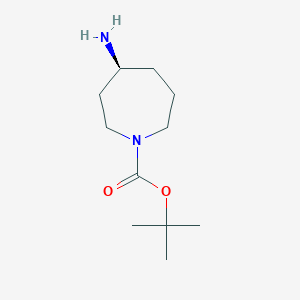

![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
